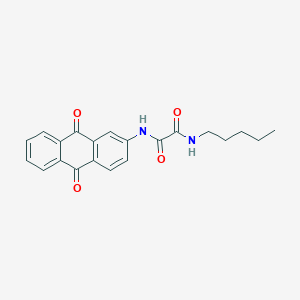
N-(1-Anthraquinonyl)-N'-pentyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Anthraquinonyl)-N’-pentyloxamide: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound features an anthraquinone moiety linked to a pentyloxamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Anthraquinonyl)-N’-pentyloxamide typically involves the reaction of 1-aminoanthraquinone with pentyloxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Aprotic solvents such as dimethylformamide or dichloromethane
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods: Industrial production of N-(1-Anthraquinonyl)-N’-pentyloxamide follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 1-aminoanthraquinone and pentyloxalyl chloride
Solvent: Industrial solvents like toluene or xylene
Catalyst/Base: Industrial-grade pyridine or triethylamine
Purification: Crystallization or chromatography techniques to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions: N-(1-Anthraquinonyl)-N’-pentyloxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The pentyloxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Substituted anthraquinone derivatives
Scientific Research Applications
N-(1-Anthraquinonyl)-N’-pentyloxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(1-Anthraquinonyl)-N’-pentyloxamide involves its interaction with molecular targets such as enzymes and DNA. The anthraquinone moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes.
Comparison with Similar Compounds
N-(1-Anthraquinonyl)-N’-phenylurea: Similar structure but with a phenylurea group instead of a pentyloxamide group.
N-(1-Anthraquinonyl)-N’-phenylthiourea: Contains a thiourea group, leading to different chemical properties and reactivity.
1-Anthraquinonyl hydrazine: Features a hydrazine group, which imparts different biological activities.
Uniqueness: N-(1-Anthraquinonyl)-N’-pentyloxamide is unique due to its pentyloxamide group, which provides distinct solubility, stability, and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
100694-10-8 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N'-(9,10-dioxoanthracen-2-yl)-N-pentyloxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-6-11-22-20(26)21(27)23-13-9-10-16-17(12-13)19(25)15-8-5-4-7-14(15)18(16)24/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
RDAZMXGJRMNIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


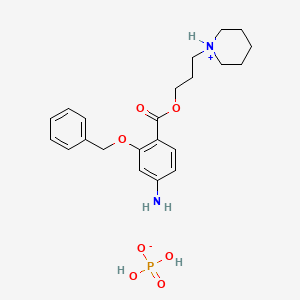
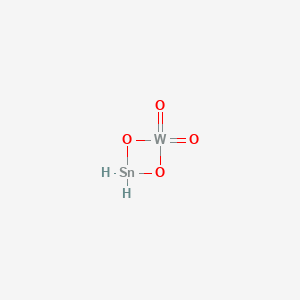
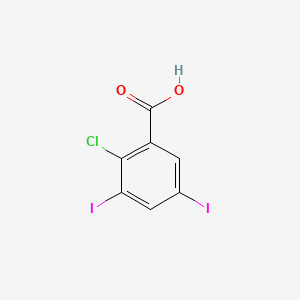
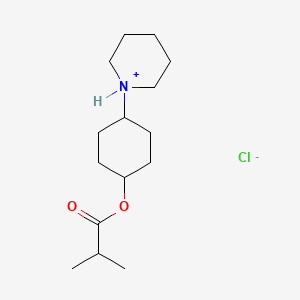
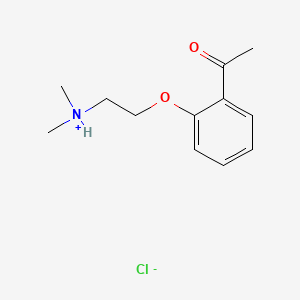
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

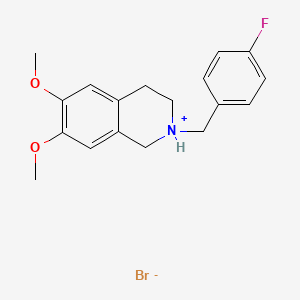

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


